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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)phenol

Cat. No.: B180336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 3-(4-Fluorophenyl)phenol. Due to the limited availability of published experimental

spectra for this specific molecule, this document presents a predictive analysis based on

established principles of spectroscopy and data from structurally analogous compounds. It is

intended to serve as a reference for researchers in the fields of medicinal chemistry, materials

science, and analytical chemistry.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-(4-Fluorophenyl)phenol. These predictions are

derived from the analysis of related structures, including 4-fluorobiphenyl, 3-hydroxybiphenyl,

and general principles of spectroscopic interpretation.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~7.50 d 2H H-2', H-6'

~7.35 t 1H H-5

~7.20 d 1H H-6

~7.10 t 2H H-3', H-5'

~6.90 s 1H H-2

~6.80 d 1H H-4

~5.00 s (broad) 1H -OH

¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm) Assignment

~162 (d, ¹JCF ≈ 245 Hz) C-4'

~156 C-3

~142 C-1

~137 (d, ⁴JCF ≈ 3 Hz) C-1'

~130 C-5

~129 (d, ³JCF ≈ 8 Hz) C-2', C-6'

~118 C-6

~116 (d, ²JCF ≈ 21 Hz) C-3', C-5'

~115 C-4

~114 C-2
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IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (phenolic)

3100-3000 Medium Aromatic C-H stretch

1610, 1585, 1500, 1470 Medium-Strong Aromatic C=C stretching

~1220 Strong C-O stretch (phenolic)

~1230 Strong C-F stretch

850-800 Strong
p-disubstituted benzene C-H

out-of-plane bend

800-750, 700-680 Strong
m-disubstituted benzene C-H

out-of-plane bend

MS (Mass Spectrometry) Data (Predicted)
m/z Relative Intensity Assignment

188 High [M]⁺ (Molecular Ion)

187 Moderate [M-H]⁺

159 Moderate [M-CHO]⁺

133 Moderate [M-C₂H₂O]⁺

95 Moderate [C₆H₄F]⁺

77 Low [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized based on the instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 3-(4-Fluorophenyl)phenol in approximately 0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: Obtain the proton spectrum using a standard single-pulse experiment.

Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with a greater

number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small

amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide

(KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using

a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a

volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet)

and subtract it from the sample spectrum to obtain the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a

chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography

(LC).
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Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-

MS. EI is a hard ionization technique that often leads to extensive fragmentation, providing

structural information. ESI is a softer ionization method that typically yields a prominent

molecular ion peak.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 3-(4-Fluorophenyl)phenol.
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General Workflow for Spectroscopic Analysis

Sample Synthesis and Purification

Sample Preparation
(Dissolving, Pelletizing, etc.)

NMR Spectroscopy
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General Workflow for Spectroscopic Analysis
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To cite this document: BenchChem. [Spectroscopic Profile of 3-(4-Fluorophenyl)phenol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180336#spectroscopic-data-for-3-4-fluorophenyl-
phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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